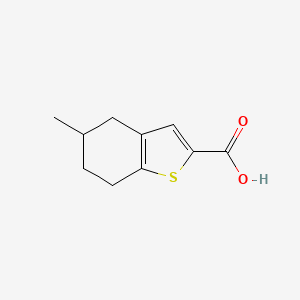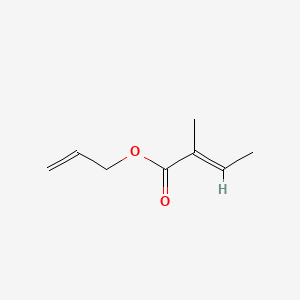
Allyl tiglate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl tiglate: is an organic compound with the chemical formula C8H12O2 . It is a colorless to pale yellow liquid with a mild fruity and berry-like odor. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma. This compound is also referred to as prop-2-en-1-yl (2Z)-2-methylbut-2-enoate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl tiglate is typically synthesized through the esterification of tiglic acid with allyl alcohol. The reaction involves azeotropic dehydration, where water is removed to drive the reaction towards ester formation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating tiglic acid and allyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Allyl tiglate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other organic nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of allyl alcohol.
Substitution: Formation of substituted allyl compounds.
Wissenschaftliche Forschungsanwendungen
Allyl tiglate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis due to its reactive allyl group.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma
Wirkmechanismus
The mechanism of action of allyl tiglate involves its interaction with various molecular targets and pathways. It can act as a ligand for specific enzymes, altering their activity. The compound’s allyl group allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Allyl acetate: Another allyl ester with similar reactivity but different applications.
Tiglic acid: The parent acid of allyl tiglate, used in similar esterification reactions.
Angelates: Compounds structurally similar to tiglates, used in flavor and fragrance applications
Uniqueness of this compound: this compound is unique due to its specific combination of the allyl group and tiglic acid moiety, which imparts distinct chemical and physical properties. Its pleasant aroma and reactivity make it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
7493-71-2 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
prop-2-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |
InChI-Schlüssel |
ODOZNBUSHKFCSH-ALCCZGGFSA-N |
SMILES |
CC=C(C)C(=O)OCC=C |
Isomerische SMILES |
C/C=C(/C)\C(=O)OCC=C |
Kanonische SMILES |
CC=C(C)C(=O)OCC=C |
Siedepunkt |
153.00 °C. @ 760.00 mm Hg |
Dichte |
0.939-0.943 |
Key on ui other cas no. |
7493-71-2 |
Physikalische Beschreibung |
Colourless to pale yellow liquid with mild green fruity/green berry odou |
Piktogramme |
Flammable; Irritant |
Löslichkeit |
slightly |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)





![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)
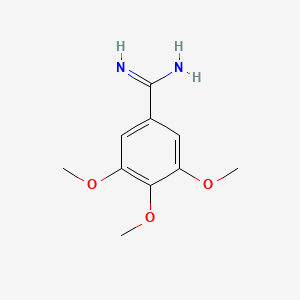
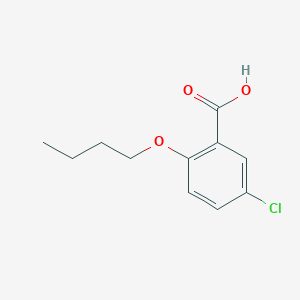

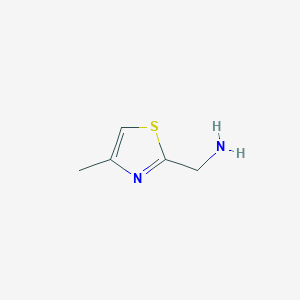

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)
